Hydroxyloxoprofen Alkoxy Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

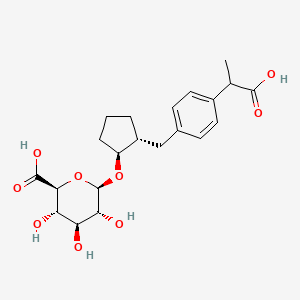

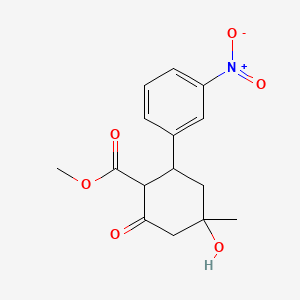

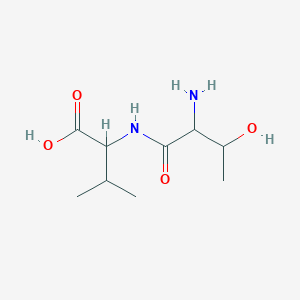

Hydroxyloxoprofen Alkoxy Glucuronide is a derivative of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its effectiveness in reducing inflammation and has been studied for its potential in reducing atherosclerosis in mice. The molecular formula of this compound is C21H28O9, and it has a molecular weight of 424.44 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyloxoprofen Alkoxy Glucuronide involves the glucuronidation of Hydroxyloxoprofen. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful formation of the glucuronide compound .

Industrial Production Methods

Industrial production of this compound may involve continuous reactors for alkoxylation processes. These reactors are designed to handle the high reactivity of alkoxides and the significant heat involved in the reactions. The use of continuous reactors can enhance productivity and safety compared to traditional semi-batch systems .

Analyse Des Réactions Chimiques

Types of Reactions

Hydroxyloxoprofen Alkoxy Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activity within biological systems .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are crucial for its pharmacological activity. These metabolites are often more hydrophilic and can be easily excreted from the body .

Applications De Recherche Scientifique

Hydroxyloxoprofen Alkoxy Glucuronide has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound for studying glucuronidation processes and the synthesis of glucuronides.

Biology: Research has focused on its role in reducing inflammation and atherosclerosis in animal models.

Medicine: As a derivative of Loxoprofen, it is investigated for its potential therapeutic effects in treating pain and inflammation.

Industry: The compound’s synthesis and production methods are studied to improve industrial processes for producing glucuronides.

Mécanisme D'action

Hydroxyloxoprofen Alkoxy Glucuronide exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of various pain, fever, and inflammatory mediators. The compound itself is a prodrug and is metabolized to its active form, which is a potent and non-selective inhibitor of COX enzymes . This inhibition reduces the production of prostaglandins, prostacyclin, thromboxane, and arachidonic acid, leading to its anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Hydroxyloxoprofen Alkoxy Glucuronide can be compared with other glucuronide derivatives and NSAIDs:

Morphine-6-glucuronide: A pharmacologically active glucuronide known for its analgesic effects.

Propofol Glucuronide: Metabolized to its O-glucuronide form, which is significant in its pharmacokinetics.

Acyl Glucuronides: These compounds are known for their reactivity and potential toxicity, which is a consideration in drug development.

This compound is unique due to its specific anti-inflammatory properties and its role as a derivative of Loxoprofen, making it a valuable compound for further research and development.

Propriétés

Formule moléculaire |

C21H28O9 |

|---|---|

Poids moléculaire |

424.4 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[(1S,2R)-2-[[4-(1-carboxyethyl)phenyl]methyl]cyclopentyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H28O9/c1-10(19(25)26)12-7-5-11(6-8-12)9-13-3-2-4-14(13)29-21-17(24)15(22)16(23)18(30-21)20(27)28/h5-8,10,13-18,21-24H,2-4,9H2,1H3,(H,25,26)(H,27,28)/t10?,13-,14+,15+,16+,17-,18+,21-/m1/s1 |

Clé InChI |

MXLQRNMVELTPPH-AJRSJLOESA-N |

SMILES isomérique |

CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)O |

SMILES canonique |

CC(C1=CC=C(C=C1)CC2CCCC2OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)

![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)

![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)